molecular formula C12H6Cl2F3N3O2 B154732 2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid CAS No. 666260-42-0

2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid

Cat. No. B154732
M. Wt: 352.09 g/mol
InChI Key: PQLYFRFMBGHLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of the dichlorophenylamino group and the trifluoromethyl group suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography could be used to determine its structure . The presence of the dichlorophenylamino and trifluoromethyl groups could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups present. The carboxylic acid group is typically reactive and could undergo a variety of reactions . The dichlorophenylamino and trifluoromethyl groups could also participate in reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The dichlorophenylamino and trifluoromethyl groups could also influence properties such as solubility, melting point, and boiling point .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment .

properties

IUPAC Name

2-(2,4-dichloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F3N3O2/c13-5-1-2-8(7(14)3-5)19-11-18-4-6(10(21)22)9(20-11)12(15,16)17/h1-4H,(H,21,22)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLYFRFMBGHLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenylamino)-4-trifluoromethyl-pyrimidine-5-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(2,4-dichlorophenylamino)-4-trifluoromethyl-pyrimidine-5-carboxylate (107 g) in methanol (700 ml) was added a solution of potassium hydroxide (50 g) in methanol (700 ml) and the solution stirred at reflux for 24 h. Methanol was removed under reduced pressure and water (800 ml) added. The solution was washed with ether (3×400 ml, which removed the remaining 2,4-dichloroaniline) and concentrated hydrochloric acid added to adjust the acidity to pH 1. The precipitated solid was filtered, washed with 2N HCl and water until the pH of the filtrate was neutral. The solid was dried in vacuo at 50° C. to afford 2-(2,4-dichlorophenylamino)-4-trifluoromethyl-pyrimidine-5-carboxylic acid (86.9 g)
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.